Cas no 2642-80-0 (Benzene,1,1'-(2-chloroethylidene)bis[4-chloro-)

Benzene,1,1'-(2-chloroethylidene)bis[4-chloro- structure
2642-80-0 structure
Product name:Benzene,1,1'-(2-chloroethylidene)bis[4-chloro-
CAS No:2642-80-0
MF:C14H11Cl3
MW:285.59614109993
CID:266840
PubChem ID:17532

Benzene,1,1'-(2-chloroethylidene)bis[4-chloro- Chemical and Physical Properties

Names and Identifiers

    • 1-CHLORO-2,2-BIS(4'-CHLOROPHENYL)ETHANE
    • 1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene
    • 1,1-Bis(p-chlorophenyl)-2-chloroethane
    • 2,2-Bis(p-chlorophenyl)-1-monochloroethane
    • Benzene, 1,1'-(2-chloroethylidene)bis-4-chloro-
    • DDM
    • DDMS
    • Ethane, 2,2-bis(p-chlorophenyl)-1-chloro-
    • Ethane, 2-chloro-1,1-bis(p-chlorophenyl)-
    • p,p'-DDMS
    • Benzene, 1,1'-(2-chloroethylidene)bis(4-chloro)-
    • P,P'-DDMS [HSDB]
    • Benzene, 1,1'-(2-chloroethylidene)bis[4-chloro-
    • 1-Chloro-2,2-bis(4'-chlorophenyl)ethane (DDMS)
    • 1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene #
    • SCHEMBL7201656
    • 1-chloro-2,2-bis(4-chlorophenyl)ethane
    • BB 0259624
    • CS-0116648
    • 1,1'-(2-chloroethylidene)bis(4-chloro)benzene
    • B7RXR6O461
    • 1-Chloro-2,2-bis(p-chlorophenyl)ethane
    • C06638
    • 1,1'-(2-chloroethane-1,1-diyl)bis(4-chlorobenzene)
    • Q27103769
    • UNII-B7RXR6O461
    • 2642-80-0
    • CHEBI:28555
    • DTXSID1074757
    • AI3-07690
    • DDMS(p,p')
    • 1,1-di(4-chlorophenyl)-2-chloroethane
    • Benzene, 1,1'-(2-chloroethylidene)bis(4-chloro-
    • 2,2-Bis(4-chlorophenyl)-1-chloroethane
    • CHBOSHOWERDCMH-UHFFFAOYSA-N
    • BRN 1979260
    • HSDB 2829
    • AKOS016344232
    • NS00006675
    • Benzene,1,1'-(2-chloroethylidene)bis[4-chloro-
    • Inchi: InChI=1S/C14H11Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2
    • InChI Key: CHBOSHOWERDCMH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(C2C=CC(Cl)=CC=2)CCl)=CC=1

Computed Properties

  • Exact Mass: 283.99283
  • Monoisotopic Mass: 283.992633
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.29
  • Boiling Point: 380.2°Cat760mmHg
  • Flash Point: 265.7°C
  • Refractive Index: 1.591
  • PSA: 0

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